

# Ilorasertib hydrochloride chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ilorasertib hydrochloride*

Cat. No.: B2426967

[Get Quote](#)

An In-depth Technical Guide to **Ilorasertib Hydrochloride**

## I. Introduction

Ilorasertib (also known as ABT-348) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting multiple kinase families implicated in cancer progression.[\[1\]](#)[\[2\]](#) Primarily developed for its potent inhibition of Aurora kinases, it also demonstrates significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[\[2\]](#)[\[3\]](#) This multi-targeted profile allows Ilorasertib to concurrently disrupt cell division, inhibit angiogenesis, and modulate the tumor microenvironment.[\[1\]](#) Its hydrochloride salt, **Ilorasertib hydrochloride**, is the form utilized for research and clinical investigation. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.

## II. Chemical Structure and Physicochemical Properties

**Ilorasertib hydrochloride** is a complex heterocyclic molecule. Its structure is centered around a thieno[3,2-c]pyridine core, functionalized with phenylurea and pyrazole moieties.

| Property          | Value                                                                                                                  | Reference  |
|-------------------|------------------------------------------------------------------------------------------------------------------------|------------|
| IUPAC Name        | 1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea hydrochloride | [4][5]     |
| Synonyms          | ABT-348 hydrochloride                                                                                                  | [6][7]     |
| CAS Number        | 1847485-91-9                                                                                                           | [6][7][8]  |
| Molecular Formula | C <sub>25</sub> H <sub>22</sub> CIFN <sub>6</sub> O <sub>2</sub> S                                                     | [7][8][9]  |
| Molecular Weight  | 525.0 g/mol                                                                                                            | [8][9]     |
| Appearance        | White to off-white solid                                                                                               | [6]        |
| SMILES            | O=C(NC1=CC=CC(F)=C1)NC2=CC=C(C3=CSC4=C3C(N)=NC=C4C5=CN(CCO)N=C5)C=C2.[H]Cl                                             | [6][7][8]  |
| Solubility        | DMSO: 41.67 mg/mL (79.37 mM)                                                                                           | [8][9]     |
| Storage           | Powder: -20°C (3 years); In solvent: -80°C (6 months)                                                                  | [6][9][10] |

### III. Mechanism of Action

Ilorasertib functions as a multi-kinase inhibitor, exerting its anti-neoplastic effects by targeting several key signaling pathways involved in cell cycle regulation and angiogenesis.[2]

1. Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis.[1][11] Ilorasertib is a potent, ATP-competitive inhibitor of all three isoforms, with particularly high potency against Aurora B and C.[6][7]

- Inhibition of Aurora A disrupts centrosome maturation and separation, leading to defects in mitotic spindle assembly.[1][12]

- Inhibition of Aurora B, a component of the chromosomal passenger complex, interferes with proper chromosome segregation and cytokinesis.[11] A key pharmacodynamic marker of Aurora B inhibition is the reduction of phosphorylation on its substrate, histone H3 at serine 10.[11][13] Potent inhibition of Aurora B by Ilorasertib leads to endoreduplication and polyploidy, ultimately triggering apoptosis.[14]
- Inhibition of Aurora C, which has a role in meiosis, is also observed.[1]

2. VEGFR/PDGFR Inhibition: Ilorasertib potently inhibits receptor tyrosine kinases in the VEGFR and PDGFR families.[1][15] These receptors are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[1] By blocking these pathways, Ilorasertib can suppress the tumor's blood supply. Dose-limiting toxicities observed in clinical trials, such as hypertension, are often associated with VEGFR inhibition.[15][16]

The diagram below illustrates the primary signaling pathways targeted by Ilorasertib.



[Click to download full resolution via product page](#)

Ilorasertib's dual inhibitory action on cell cycle and angiogenesis pathways.

## IV. Pharmacological Data

### A. In Vitro Kinase Inhibitory Activity

Ilorasertib has been profiled against a wide panel of kinases, demonstrating low nanomolar potency for its primary targets.

| Target Kinase  | IC <sub>50</sub> (nM) | Reference     |
|----------------|-----------------------|---------------|
| Aurora A       | 116 - 120             | [6][7][8][11] |
| Aurora B       | 5 - 7                 | [6][7][8][11] |
| Aurora C       | 1                     | [6][7][8][11] |
| VEGFR1 (Flt1)  | 1 - 32                | [7][8]        |
| VEGFR2         | 2                     | [8]           |
| VEGFR3         | 43                    | [8]           |
| PDGFR $\alpha$ | 11                    | [8]           |
| PDGFR $\beta$  | 3 - 13                | [7][8]        |
| FLT3           | 1                     | [8]           |
| c-KIT          | 20                    | [8]           |
| CSF-1R         | 3                     | [8]           |
| RET            | 7                     | [7][9]        |

Note: IC<sub>50</sub> values can vary slightly between different assays and sources.

## B. In Vitro Antiproliferative Activity

Ilorasertib demonstrates potent antiproliferative activity across a range of human cancer cell lines.

| Cell Line | Cancer Type                  | IC <sub>50</sub> (nM) | Reference            |
|-----------|------------------------------|-----------------------|----------------------|
| MV-4-11   | Acute Myeloid Leukemia       | 0.3                   | <a href="#">[10]</a> |
| SEM       | Acute Lymphoblastic Leukemia | 1                     | <a href="#">[10]</a> |
| H1299     | Non-Small Cell Lung Cancer   | 2                     | <a href="#">[10]</a> |
| H460      | Non-Small Cell Lung Cancer   | 2                     | <a href="#">[10]</a> |
| SW620     | Colorectal Adenocarcinoma    | 6                     | <a href="#">[10]</a> |
| HCT-15    | Colorectal Adenocarcinoma    | 6                     | <a href="#">[10]</a> |
| K562      | Chronic Myelogenous Leukemia | 103                   | <a href="#">[10]</a> |

## C. In Vivo Efficacy in Xenograft Models

Ilorasertib has shown significant anti-tumor activity in various mouse xenograft models when administered orally (p.o.).

| Tumor Model   | Dosing (p.o.) | Tumor Growth Inhibition (TGI) | Reference            |
|---------------|---------------|-------------------------------|----------------------|
| MV-4-11 (AML) | 6.25 mg/kg    | 80%                           | <a href="#">[10]</a> |
|               | 12.5 mg/kg    | 86%                           | <a href="#">[10]</a> |
|               | 25 mg/kg      | 94%                           | <a href="#">[10]</a> |
| SKM-1 (MDS)   | 6.25 mg/kg    | 38%                           | <a href="#">[6]</a>  |
|               | 12.5 mg/kg    | 59%                           | <a href="#">[6]</a>  |
|               | 25 mg/kg      | 80%                           | <a href="#">[6]</a>  |

## D. Clinical Pharmacokinetics

A Phase 1 study in patients with hematologic malignancies provided key pharmacokinetic parameters for oral Ilorasertib.[\[2\]](#)[\[3\]](#)

| Parameter                     | Value                                                      | Reference                               |
|-------------------------------|------------------------------------------------------------|-----------------------------------------|
| Bioavailability               | Orally bioavailable                                        | <a href="#">[1]</a>                     |
| Half-life (t <sub>1/2</sub> ) | ~15 hours                                                  | <a href="#">[2]</a> <a href="#">[3]</a> |
| Kinetics                      | Dose-proportional                                          | <a href="#">[2]</a> <a href="#">[3]</a> |
| Drug Interaction              | No interaction with azacitidine                            | <a href="#">[2]</a> <a href="#">[3]</a> |
| Recommended Phase 2 Dose      | 540 mg once weekly or 480 mg twice weekly<br>(monotherapy) | <a href="#">[2]</a> <a href="#">[3]</a> |

## V. Experimental Protocols & Workflows

While specific, detailed protocols from the original preclinical studies are not fully available in the public domain, the methodologies can be inferred from standard practices in kinase inhibitor drug discovery.

## A. General Protocol for In Vitro Kinase Assays

The determination of IC<sub>50</sub> values for Ilorasertib against purified kinases likely involved a radiometric or fluorescence-based assay.

- Reagents: Purified recombinant kinase, corresponding substrate (e.g., a generic peptide or histone H3 for Aurora B), ATP (radiolabeled [ $\gamma$ -<sup>32</sup>P]ATP or unlabeled), kinase buffer, and test compound (Ilorasertib).
- Procedure:
  - Ilorasertib is serially diluted in DMSO and added to microplate wells.
  - The kinase and its specific substrate are added to the wells in a kinase reaction buffer.

- The reaction is initiated by the addition of ATP.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- The reaction is stopped (e.g., by adding EDTA or phosphoric acid).
- Detection:
  - Radiometric: The phosphorylated substrate is captured on a filter membrane, and radioactivity is quantified using a scintillation counter.
  - Fluorescence/Luminescence: An antibody specific to the phosphorylated substrate is used in an ELISA-like format, or the depletion of ATP is measured using a luminescent assay (e.g., Kinase-Glo®).
- Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of Ilorasertib concentration. The IC<sub>50</sub> value is determined using a non-linear regression curve fit.

## B. General Protocol for Cell Proliferation Assays

Antiproliferative IC<sub>50</sub> values are typically determined using assays that measure cell viability after a period of drug exposure.

- Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a serial dilution of Ilorasertib or a vehicle control (DMSO) for a duration that allows for multiple cell divisions (e.g., 72 hours).
- Viability Measurement: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) is added.
  - MTT: Viable cells reduce the yellow MTT to purple formazan crystals, which are solubilized and measured via absorbance at ~570 nm.

- CellTiter-Glo®: The reagent lyses the cells and measures the amount of ATP present, which is proportional to the number of viable cells, via a luciferase reaction.
- Analysis: Absorbance or luminescence values are converted to percentage of viability versus control, and IC<sub>50</sub> values are calculated as described for kinase assays.

## C. General Workflow for Preclinical Evaluation

The preclinical characterization of a kinase inhibitor like Ilorasertib follows a standardized workflow from initial screening to in vivo efficacy studies.



[Click to download full resolution via product page](#)

A typical workflow for the preclinical evaluation of a kinase inhibitor.

## VI. Summary of Clinical Investigations

Ilorasertib has been evaluated in Phase 1 and 2 clinical trials for both hematologic malignancies and solid tumors.[3][4][16]

- Hematologic Malignancies (NCT01110473): A Phase 1 trial evaluated Ilorasertib alone and in combination with azacitidine in patients with AML and MDS.[2][3] The study established recommended Phase 2 doses and demonstrated an acceptable safety profile.[2][3] The most common grade 3/4 adverse events included hypertension, hypokalemia, and anemia.[2][3] The drug showed evidence of dual Aurora and VEGF receptor kinase inhibition and demonstrated clinical responses in some AML patients.[3]
- Solid Tumors (NCT01110486): A Phase 1 dose-escalation trial in patients with advanced solid tumors also assessed safety, tolerability, and pharmacokinetics.[15][16] Dose-limiting toxicities were primarily related to VEGFR inhibition.[16] Pharmacodynamic markers confirmed engagement of both VEGFR2 and Aurora B, with VEGFR effects occurring at

lower doses than those required for significant Aurora inhibition.[15][16] Partial responses were observed in patients with basal cell carcinoma and adenocarcinoma of unknown primary.[16]

## VII. Conclusion

**Ilorasertib hydrochloride** is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action against key drivers of cell division and angiogenesis. Preclinical data robustly support its antiproliferative and anti-tumor activities. While clinical development has highlighted challenges related to achieving therapeutic windows that optimally inhibit both Aurora and VEGFR pathways, the compound remains a valuable tool for cancer research. The comprehensive data presented here provide a technical foundation for scientists and clinicians interested in the continued investigation of Ilorasertib and the development of next-generation multi-kinase inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ilorasertib | C25H21FN6O2S | CID 46207586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Ilorasertib hydrochloride | Aurora Kinase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ilorasertib hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2426967#ilorasertib-hydrochloride-chemical-structure-and-properties\]](https://www.benchchem.com/product/b2426967#ilorasertib-hydrochloride-chemical-structure-and-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)